

Trisodium HEDTA: A Versatile Metal Ion Buffer for Molecular Biology Protocols

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Compound of Interest

Compound Name: Trisodium HEDTA

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Application Note & Protocols

For researchers, scientists, and drug development professionals, maintaining the integrity of biological macromolecules and the fidelity of enzymatic reactions is paramount. Divalent metal ions, such as magnesium (Mg^{2+}) and manganese (Mn^{2+}), are essential cofactors for many enzymes, including DNA and RNA polymerases. However, the uncontrolled presence of these and other metal ions can lead to nucleic acid degradation by nucleases, inhibition of enzymatic reactions, and other undesirable effects. **Trisodium HEDTA** (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a powerful chelating agent that serves as an effective metal ion buffer, offering precise control over metal ion concentrations in a variety of molecular biology applications.

Introduction to Trisodium HEDTA

Trisodium HEDTA is the trisodium salt of HEDTA, a hexadentate ligand capable of forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions.[1] Its ability to sequester metal ions prevents them from participating in unwanted reactions, thereby protecting sensitive reagents and improving the reliability of experimental outcomes.[2] While EDTA (ethylenediaminetetraacetic acid) is the most commonly used chelating agent in molecular biology, **Trisodium HEDTA** presents a valuable alternative with distinct properties that may be advantageous in specific contexts.

The chelating activity of HEDTA is pH-dependent, a characteristic it shares with EDTA. The protonation states of the carboxyl and amine groups influence its affinity for metal ions. The

pKa values for HEDTA are approximately 2.39, 5.37, and 9.93.[3] This means that its chelating strength increases with pH as the carboxyl groups deprotonate, making it a highly effective metal ion scavenger at the neutral to slightly alkaline pH ranges typically used in molecular biology protocols.

Comparison with EDTA

Both HEDTA and EDTA are aminopolycarboxylic acids and function as strong chelating agents. The primary structural difference is the presence of a hydroxyethyl group on one of the nitrogen atoms in HEDTA, in place of a carboxymethyl group in EDTA. This structural variation leads to differences in their metal ion binding affinities, as reflected in their stability constants (Log K). A higher stability constant indicates a stronger and more stable complex with a given metal ion.

Metal Ion	HEDTA (Log K)	EDTA (Log K)
Ca ²⁺	8.0	10.65[4]
Mg ²⁺	7.0	8.79[4]
Mn ²⁺	10.7	13.89[4]
Fe ²⁺	12.2	14.30[4]
Fe ³⁺	19.8[5]	25.1[4][5]
Cu ²⁺	17.4	18.78[4]
Zn ²⁺	14.5	16.5[4]
Co ²⁺	14.4	16.45[4]
Ni ²⁺	17.0	18.4[4]

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.

As the table illustrates, EDTA generally forms more stable complexes with most divalent and trivalent metal ions compared to HEDTA. This suggests that for applications requiring the strongest possible chelation to completely sequester inhibitory metal ions, EDTA may be preferred. However, the lower stability constants of HEDTA can be advantageous in scenarios where a more controlled, "buffered" concentration of free metal ions is desired, or where a milder chelator is sufficient and may be less likely to interfere with downstream enzymatic reactions that require metal ion cofactors.

Applications in Molecular Biology

Trisodium HEDTA can be employed in a range of molecular biology protocols where metal ion control is critical.

Nucleic Acid Purification and Storage

Stray divalent cations can act as cofactors for DNases and RNases, leading to the degradation of DNA and RNA samples. The inclusion of a chelating agent in extraction and storage buffers is a standard practice to inhibit these nucleases. **Trisodium HEDTA** can be used in lysis buffers, as well as in resuspension and long-term storage buffers (e.g., Tris-HEDTA or "TH" buffer) to protect nucleic acids.

Polymerase Chain Reaction (PCR) and other Amplification Techniques

PCR and other nucleic acid amplification methods are highly sensitive to the concentration of divalent cations, particularly Mg^{2+} , which is a critical cofactor for DNA polymerase. While a certain concentration of Mg^{2+} is essential for polymerase activity, excess amounts can decrease the fidelity of the enzyme and promote the formation of non-specific products. The presence of contaminating metal ions can also inhibit the reaction. **Trisodium HEDTA** can be included in the DNA template solution or in the initial reaction setup to chelate these interfering ions. However, its concentration must be carefully optimized to avoid sequestering the Mg^{2+} required by the polymerase. Due to its lower affinity for Mg^{2+} compared to EDTA, HEDTA may offer a wider concentration window for such optimization.

Enzyme Assays

In the study of metal-dependent enzymes, **Trisodium HEDTA** can be used to create a metal-ion-buffered environment. By carefully controlling the concentrations of both the metal ion and HEDTA, researchers can maintain a specific, low concentration of the free metal ion. This is particularly useful for determining the metal ion requirements of an enzyme or for studying the inhibitory effects of other metal ions.

Experimental Protocols

The following are example protocols where **Trisodium HEDTA** can be utilized. These are adapted from standard molecular biology procedures that typically use EDTA.

Protocol 1: Preparation of 10X Tris-HEDTA (TH) Buffer for Nucleic Acid Storage

Application: This buffer is designed for the resuspension and long-term storage of purified DNA and RNA, protecting it from degradation by metal-dependent nucleases.

Materials:

- Tris base (Tris(hydroxymethyl)aminomethane)
- **Trisodium HEDTA**
- Nuclease-free water
- HCl (for pH adjustment)

Procedure:

- To prepare 100 mL of 10X TH buffer, add the following to 80 mL of nuclease-free water:
 - 12.11 g of Tris base (for a final concentration of 100 mM)
 - 3.58 g of **Trisodium HEDTA** (for a final concentration of 10 mM)
- Stir until the solutes are completely dissolved.
- Adjust the pH to 8.0 with concentrated HCl.

- Bring the final volume to 100 mL with nuclease-free water.
- Sterilize by autoclaving.
- Store at room temperature. For use, dilute to 1X with nuclease-free water (e.g., 1 mL of 10X TH buffer + 9 mL of nuclease-free water).

Protocol 2: Use of Trisodium HEDTA in a Standard PCR Reaction

Application: To chelate potential inhibitory metal ions in a DNA sample prior to its addition to a PCR master mix. This can improve the specificity and yield of the PCR.

Materials:

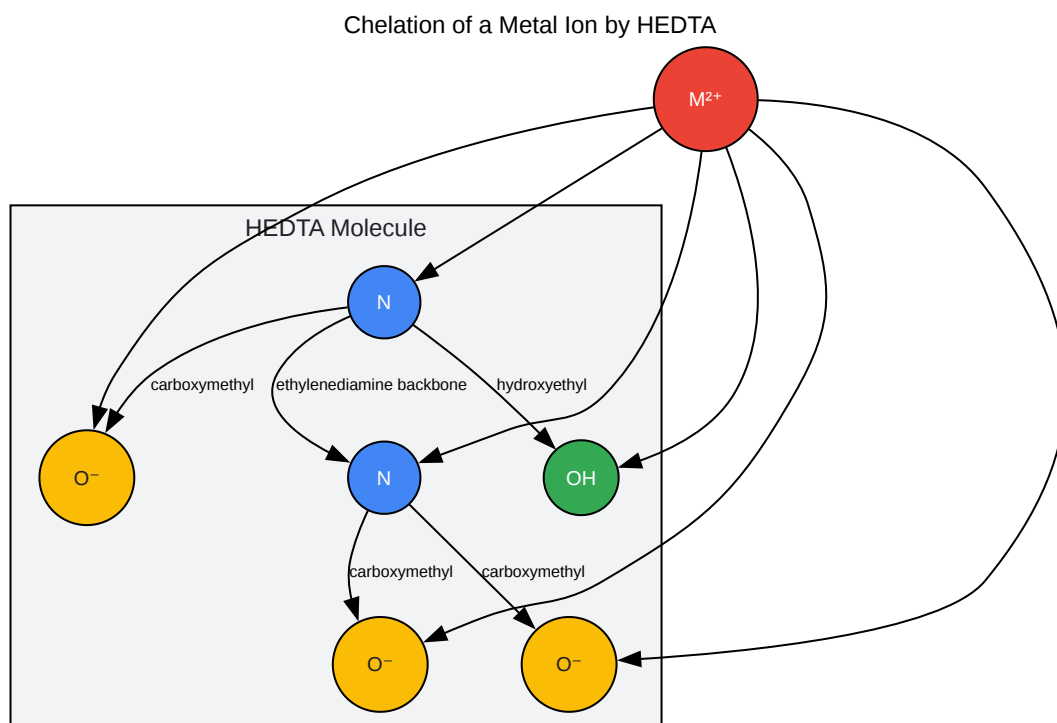
- DNA template resuspended in a low-concentration TH buffer (e.g., 10 mM Tris-HCl, 0.1 mM **Trisodium HEDTA**, pH 8.0)
- PCR master mix (containing dNTPs, Taq polymerase, and reaction buffer)
- PCR primers
- Nuclease-free water
- MgCl₂ solution (if not included in the master mix or if further optimization is needed)

Procedure:

- Prepare the PCR reaction mix in a sterile PCR tube on ice. For a 25 µL reaction:
 - 12.5 µL of 2X PCR Master Mix
 - 1 µL of Forward Primer (10 µM)
 - 1 µL of Reverse Primer (10 µM)
 - 1-5 µL of DNA template (containing **Trisodium HEDTA**)

- Nuclease-free water to a final volume of 25 μ L
- If the PCR master mix does not contain MgCl_2 , or if optimization is required, add an appropriate amount of MgCl_2 to achieve a final concentration typically between 1.5 and 2.5 mM. Note: The amount of **Trisodium HEDTA** carried over from the DNA template solution should be considered when optimizing the MgCl_2 concentration.
- Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.
- Perform thermal cycling according to the specific requirements of the primers and target sequence.

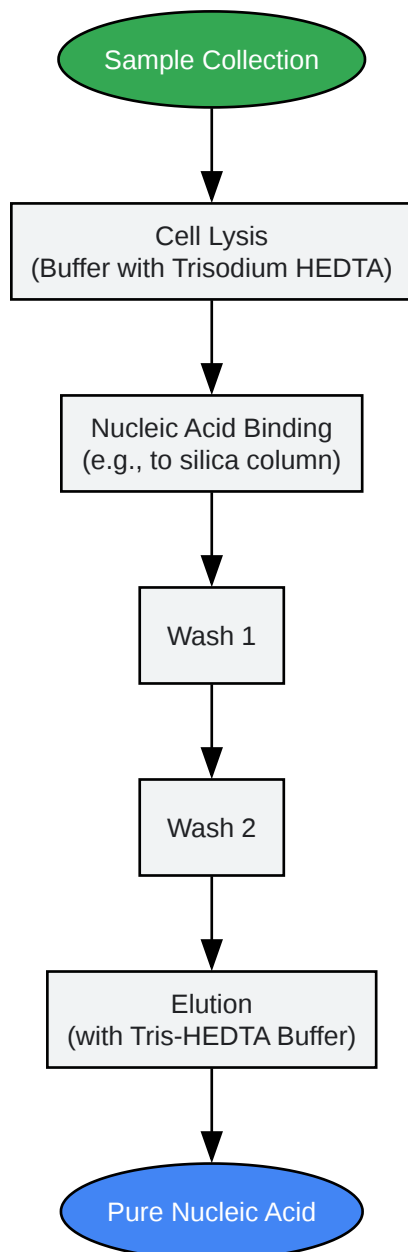
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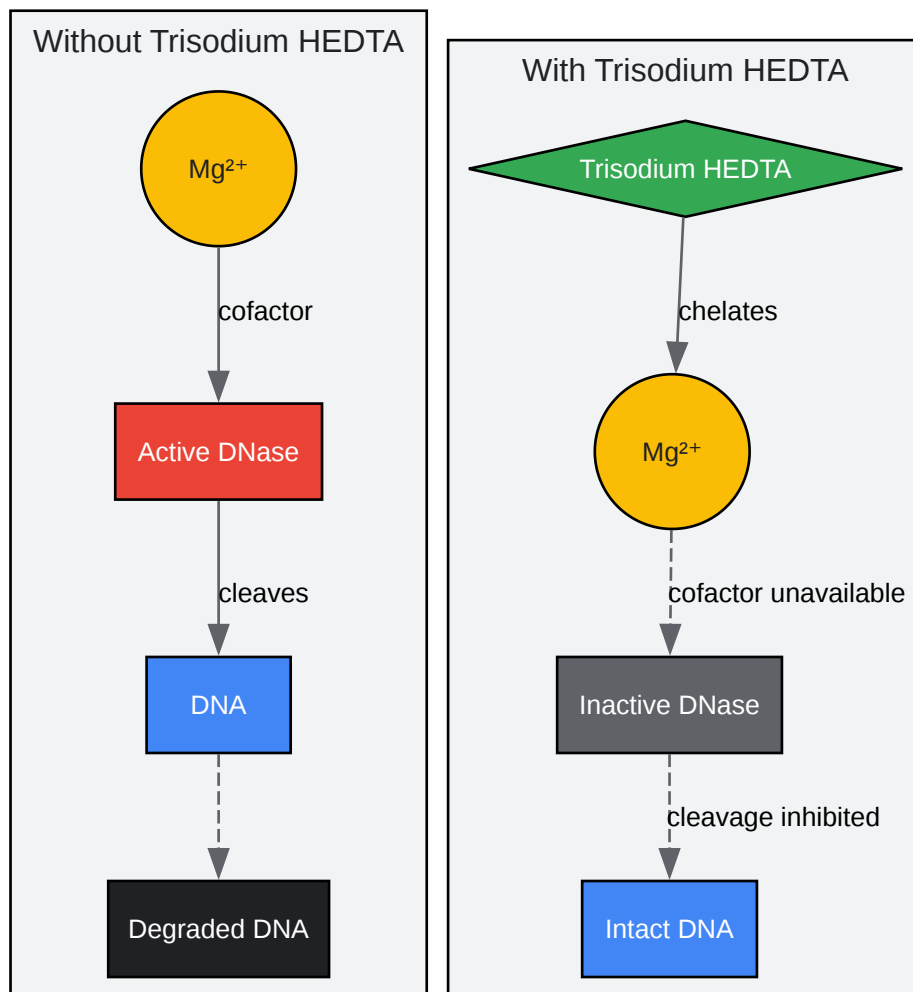
Caption: Chelation of a metal ion by HEDTA.

Nucleic Acid Purification Workflow

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Caption: Nucleic Acid Purification Workflow.

Role of Trisodium HEDTA in DNase Inhibition



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Caption: Role of **Trisodium HEDTA** in DNase Inhibition.

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